N,N-diisobutyl-2-methoxybenzamide
Description
N,N-Diisobutyl-2-methoxybenzamide (CAS: 560079-02-9) is a benzamide derivative characterized by a methoxy group at the 2-position of the benzene ring and diisobutyl substituents on the nitrogen atom.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-methoxy-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C16H25NO2/c1-12(2)10-17(11-13(3)4)16(18)14-8-6-7-9-15(14)19-5/h6-9,12-13H,10-11H2,1-5H3 |
InChI Key |
BQMSFQBLAFUJTK-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1OC |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Backbone
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Steric and Electronic Effects
- N-Alkyl Groups: Diisobutyl groups in the target compound introduce significant steric hindrance, which may reduce nucleophilicity at the amide nitrogen compared to smaller alkyl groups (e.g., dimethyl in 6f or diisopropyl in the boronate analog ). Diisopropyl vs.
Benzene Ring Substituents :
- 2-Methoxy : The electron-donating methoxy group in the target compound and 6f could activate the ring for electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., nitro in or bromo in ), which deactivate the ring.
- Boronate Ester () : The 2-position boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
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